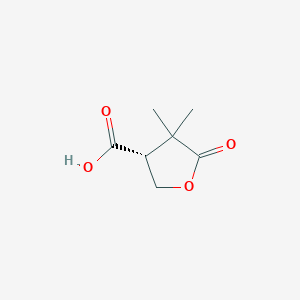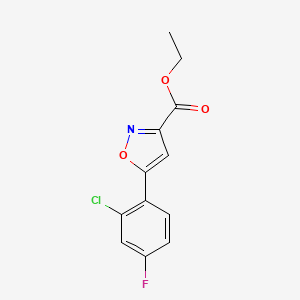
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyloxalate in a basic solution (sodium ethoxide) of ethanol, followed by the addition of hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include heating and stirring to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields .
化学反应分析
Types of Reactions
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation can produce isoxazole-3-carboxylic acids .
科学研究应用
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate: Similar structure but lacks the chloro substituent.
Ethyl 5-(2-Chloro-4-methylphenyl)isoxazole-3-carboxylate: Similar structure but has a methyl group instead of a fluoro group.
Uniqueness
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and other applications .
属性
分子式 |
C12H9ClFNO3 |
|---|---|
分子量 |
269.65 g/mol |
IUPAC 名称 |
ethyl 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3 |
InChI 键 |
AGGBHMLGGHPYHO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




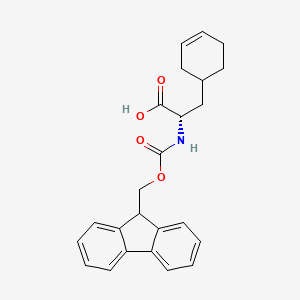

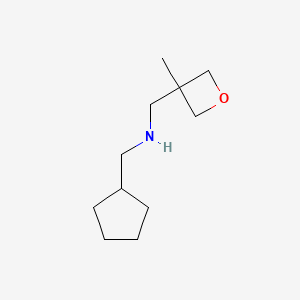
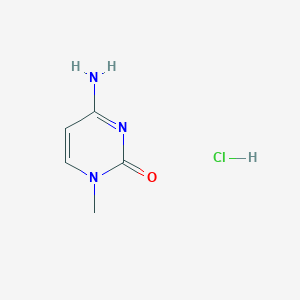
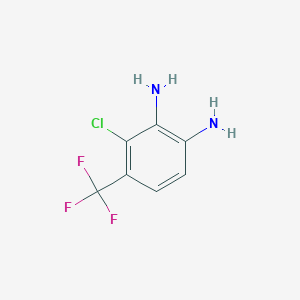




![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)

